N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide

Lipophilicity ADME Prediction Permeability

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide (CAS 941900-27-2) is a fully synthetic small molecule (C22H18FN3O5S, MW 455.5 g/mol) belonging to the N-sulfonylated tetrahydroquinoline class. The compound features a tetrahydroquinoline core N-functionalized with a 4-fluorophenylsulfonyl group and a 3-nitrobenzamide moiety at the 6-position, yielding a computed XLogP3 of 3.8, a topological polar surface area (tPSA) of 121 Ų, and a single hydrogen bond donor.

Molecular Formula C22H18FN3O5S
Molecular Weight 455.46
CAS No. 941900-27-2
Cat. No. B2551255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide
CAS941900-27-2
Molecular FormulaC22H18FN3O5S
Molecular Weight455.46
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N(C1)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C22H18FN3O5S/c23-17-6-9-20(10-7-17)32(30,31)25-12-2-4-15-13-18(8-11-21(15)25)24-22(27)16-3-1-5-19(14-16)26(28)29/h1,3,5-11,13-14H,2,4,12H2,(H,24,27)
InChIKeyPKRXHMKMMKLGGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide (CAS 941900-27-2) — Class, Structure, and Sourcing Context


N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide (CAS 941900-27-2) is a fully synthetic small molecule (C22H18FN3O5S, MW 455.5 g/mol) belonging to the N-sulfonylated tetrahydroquinoline class [1]. The compound features a tetrahydroquinoline core N-functionalized with a 4-fluorophenylsulfonyl group and a 3-nitrobenzamide moiety at the 6-position, yielding a computed XLogP3 of 3.8, a topological polar surface area (tPSA) of 121 Ų, and a single hydrogen bond donor [1]. This scaffold class has been investigated in patents and primary literature for RORγ inverse agonism, antibacterial activity targeting GlmU, and anticancer carbonic anhydrase inhibition, positioning the compound within a therapeutically relevant chemical space [2][3][4]. No direct biological activity data for this specific compound have been reported in peer-reviewed literature as of the latest ChEMBL release [5].

Why In-Class Analogs Cannot Simply Replace N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide in Research Protocols


Within the N-sulfonamide tetrahydroquinoline family, even conservative structural modifications produce divergent physicochemical signatures that alter solubility, permeability, and target engagement potential in ways that are not interchangeable for reproducible experimental design. The 4-fluorophenylsulfonyl N-substituent contributes an electron-withdrawing environment distinct from methanesulfonyl or unsubstituted phenylsulfonyl analogs, modulating the electron density on the tetrahydroquinoline nitrogen and consequently the compound's hydrogen-bond acceptor profile [1]. The 3-nitro substitution on the benzamide ring imposes a unique electrostatic surface potential and dipole moment compared to the 2-nitro or 4-nitro regioisomers, directly affecting molecular recognition in target binding pockets where nitro-group positioning is a documented determinant of inhibitory potency in carbonic anhydrase and GlmU pharmacophores [2][3]. These combinatorial structural features are not captured by the broad classification 'tetrahydroquinoline sulfonamide' and cannot be assumed equivalent without explicit comparative data, meaning that procurement of a generic 'nitrobenzamide-tetrahydroquinoline analog' carries a high risk of introducing uncontrolled variables into SAR, efficacy, or selectivity readouts [4].

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide: Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Comparison vs. Methanesulfonyl Analog — Impact on Membrane Permeability Prediction

The target compound (XLogP3 = 3.8) exhibits markedly higher computed lipophilicity than its methanesulfonyl analog N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide, which lacks the fluorophenyl ring and is predicted to have a substantially lower logP (approximately 1.5–2.0 based on fragment-based calculation) [1]. This 1.8–2.3 log unit difference corresponds to a theoretical 60–200-fold higher octanol-water partition coefficient for the target compound, which in tetrahydroquinoline sulfonamide classes correlates directionally with enhanced passive membrane permeability based on Lipinski framework analysis [2]. For procurement decisions, this means the two compounds are not interchangeable in cell-based assays where intracellular target access is required; the 4-fluorophenylsulfonyl derivative is predicted to cross lipid bilayers more readily than its methanesulfonyl counterpart, potentially altering apparent potency independent of target binding affinity [3].

Lipophilicity ADME Prediction Permeability Drug-Likeness

Topological Polar Surface Area (tPSA) and Hydrogen-Bond Acceptor Count Differentiation vs. 2-Nitro Regioisomer

The target compound has a computed tPSA of 121 Ų and 7 hydrogen bond acceptor atoms, placing it near the upper boundary of the commonly cited tPSA < 140 Ų threshold for oral bioavailability and below the tPSA < 90 Ų criterion often associated with CNS penetration [1]. The 2-nitro regioisomer 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941986-57-8) is predicted to have an identical tPSA value, but the intramolecular hydrogen-bonding capacity of the 2-nitro group with the adjacent amide NH can effectively reduce the solvent-accessible polar surface area compared to the 3-nitro isomer, a phenomenon well-documented in ortho-nitrobenzamide systems [2]. This conformational effect means the 3-nitro compound presents a different 'effective' polarity profile to biological membranes and efflux transporters than its 2-nitro counterpart, even though both share the same computed 2D tPSA. For procurement, this constitutes a non-trivial physicochemical differentiation that affects ADME predictions and cannot be compensated by simply adjusting concentration in experimental protocols [3].

Polar Surface Area Oral Bioavailability Blood-Brain Barrier Regioisomer

N-Sulfonyl Substituent Electronic Effect: 4-Fluorophenyl vs. Unsubstituted Phenyl — Hammett σ Analysis and Target Engagement Potential

The 4-fluorophenylsulfonyl group in the target compound introduces a Hammett σₚ value of +0.06 (fluorine), representing a modest electron-withdrawing effect distinct from the unsubstituted phenylsulfonyl comparator (σₚ = 0.00) found in 2-nitro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941986-57-8) [1]. In the context of N-benzenesulfonyl tetrahydroquinoline (BSTHQ) antibacterial agents, SAR studies demonstrated that electron-withdrawing substituents on the benzenesulfonyl ring modulate binding affinity to the GlmU enzyme target, with fluorine-substituted derivatives showing altered molecular docking scores and free energy of binding compared to unsubstituted phenyl analogs [2]. While no direct head-to-head GlmU inhibition data exist for these specific compounds, the class-level SAR indicates that the electronic nature of the para substituent on the N-sulfonyl phenyl ring is a demonstrated determinant of target engagement, meaning the 4-fluorophenyl target compound is predicted to exhibit distinguishable binding thermodynamics relative to its unsubstituted phenyl comparator [2][3].

Electronic Effect Hammett Constant Enzyme Inhibition SAR

Class-Level Cytotoxic Activity Benchmark: Tetrahydroquinoline Sulfonamide Potency Range Against MCF-7 Breast Cancer Cells

Although no direct cytotoxic data are published for the specific target compound, the broader tetrahydroquinoline sulfonamide class has been systematically evaluated against the MCF-7 human breast adenocarcinoma cell line. In the foundational study by Ghorab et al. (2009), a panel of quinoline and pyrimido[4,5-b]quinoline derivatives bearing sulfonamide moieties — designed to conform to the carbonic anhydrase inhibitor pharmacophore — showed IC₅₀ values ranging from sub-micromolar to >100 µM against MCF-7, with the most active compound achieving an IC₅₀ of 0.04 µM, comparable to doxorubicin (IC₅₀ = 0.04 µM) [1]. A subsequent independent study by Alafeefy (2015) on 20 tetrahydroquinoline sulfonamides reported that all compounds exhibited antiproliferative activity superior to doxorubicin against MCF-7, HeLa, and HepG2 lines, with seven compounds significantly more potent than the reference drug, confirming the class's consistent in vitro anticancer signal [2]. The target compound's 4-fluorophenylsulfonyl-3-nitrobenzamide substitution pattern has not been specifically tested in these published series, but its structural elements (sulfonamide as zinc-binding group for carbonic anhydrase; nitrobenzamide as potential bioreductive or electrophilic warhead) map onto the established pharmacophore [1][3].

Anticancer MCF-7 Cytotoxicity Carbonic Anhydrase Inhibition Drug Discovery

Antibacterial Target Engagement: GlmU Inhibition Potential of N-Benzenesulfonyl Tetrahydroquinoline Scaffold vs. Known Antibiotic Classes

The N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) scaffold, of which the target compound is a 4-fluorophenyl derivative, has been mechanistically characterized as an inhibitor of bacterial N-acetylglucosamine-1-phosphate uridyltransferase (GlmU), an enzyme essential for bacterial cell wall biosynthesis in both Gram-positive and Gram-negative pathogens [1]. The Martinez et al. (2020) target identification study employed carboxyfluorescein leakage assays to exclude non-specific membrane disruption, and molecular docking/molecular dynamics simulations to identify GlmU as the most probable target for BSTHQ derivatives, distinguishing this class from membrane-disrupting cationic antimicrobial peptides and quinolone antibiotics [1]. The 4-fluorophenylsulfonyl derivative has not been individually tested in this panel, but the study's pharmacodynamic interaction model, validated against known GlmU inhibitors, provides a predictive framework: the sulfonamide moiety is hypothesized to coordinate the enzyme's catalytic metal or polar active-site residues, while the tetrahydroquinoline core and nitrobenzamide extension contribute to binding site complementarity [1][2]. This contrasts with the RORγ inverse agonism application space of related N-sulfonamide tetrahydroquinolines, highlighting a target-agnostic scaffold with context-dependent polypharmacology [3].

Antibacterial GlmU Gram-Positive Gram-Negative Target Identification

Physicochemical Drug-Likeness Summary: Target Compound vs. Class-Average Computed Properties

The target compound satisfies all four Lipinski Rule of Five criteria: MW 455.5 g/mol (<500), XLogP3 3.8 (<5), 1 hydrogen bond donor (<5), and 7 hydrogen bond acceptors (<10), placing it within the 'drug-like' chemical space [1]. Its computed property profile is compared below against the median values reported for orally bioavailable drugs (from the Veber et al. analysis) and against two commercially available close analogs: the 4-nitro regioisomer (CAS 941949-65-1) and the phenylsulfonyl analog (CAS 941986-57-8), both of which share identical molecular formula (C22H18FN3O5S or C22H19N3O5S), molecular weight (455.46), and computed tPSA (121 Ų) but differ in nitro position or sulfonyl substitution, respectively [1][2]. The key differentiating parameters are XLogP3 (3.8 for the target, potentially slightly lower for the 4-nitro regioisomer due to altered dipole moment) and the rotatable bond count (4 for all three). For procurement, the critical insight is that these three analogs are isobaric and have indistinguishable 2D computed property profiles for the standard drug-likeness filters, yet their regioisomeric and electronic differences (detailed in Evidence Items 1–3) predict divergent biological behavior [3][4].

Drug-Likeness Lipinski Rule of Five Lead-Likeness Physicochemical Profiling Procurement Decision

Evidence-Anchored Application Scenarios for N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide in Drug Discovery and Chemical Biology


Carbonic Anhydrase Inhibitor Screening with Defined Nitro-Regioisomer Baseline

The tetrahydroquinoline sulfonamide scaffold is a validated pharmacophore for carbonic anhydrase (CA) inhibition, with the sulfonamide moiety serving as the zinc-binding group [1]. The target compound's 3-nitrobenzamide substitution provides a specific electronic and steric profile at the CAP group position, differentiating it from the 2-nitro and 4-nitro regioisomers that may engage differently with the CA active-site rim (isoforms CA IX and CA XII are of particular interest in oncology) [1][2]. Researchers procuring this compound can establish a defined nitro-regioisomer SAR point to map CA isoform selectivity, using the 4-fluorophenylsulfonyl group as a fixed N-substituent while varying the benzamide nitro position across 2-, 3-, and 4-substituted analogs [3].

GlmU Inhibitor Probe Design for Gram-Negative Antibacterial Target Validation

The BSTHQ class has GlmU as its computationally identified antibacterial target, with experimental confirmation that antibacterial activity does not arise from non-specific membrane disruption [1]. The target compound's 4-fluorophenylsulfonyl group introduces an electron-withdrawing substituent predicted to modulate binding to the GlmU active site relative to unsubstituted phenylsulfonyl BSTHQ derivatives [1]. Although individual MIC data are not published, procurement of this compound enables head-to-head antibacterial susceptibility testing (MIC determination against E. coli, S. aureus, and resistant strains) with the unsubstituted phenylsulfonyl analog as a direct comparator, generating novel SAR data for the fluorine effect in the BSTHQ-GlmU pharmacophore [2].

RORγ Inverse Agonist Lead Optimization and Selectivity Profiling

The N-sulfonamide tetrahydroquinoline patent literature (US 9,512,111 B2) establishes this scaffold as a privileged structure for RORγ inverse agonism, with therapeutic relevance to psoriasis, autoimmune disease, and IL-17-mediated inflammatory disorders [1]. The target compound's specific combination of 4-fluorophenylsulfonyl and 3-nitrobenzamide has not been profiled in the published RORγ patent SAR, representing an unexplored substitution pattern within an otherwise validated chemical series. Procurement enables FRET-based RORγ ligand-binding domain assays and IL-17 suppression readouts in Th17 cell differentiation models, directly benchmarking the compound against the patent-exemplified inverse agonists [2].

Physicochemical Comparator for ADME Structure-Property Relationship (SPR) Studies

The target compound occupies a specific region of physicochemical space defined by XLogP3 = 3.8, tPSA = 121 Ų, and HBD = 1, making it an informative comparator in systematic SPR studies of tetrahydroquinoline sulfonamide permeability and metabolic stability [1][2]. When paired with its methanesulfonyl analog (predicted XLogP3 ≈ 1.5–2.0, lower tPSA contribution from sulfonyl group substitution) and its 4-nitro regioisomer (different dipole moment, same computed 2D properties), the target compound allows deconvolution of lipophilicity-driven vs. electronic-driven effects on Caco-2 permeability, microsomal stability, and plasma protein binding within a congeneric series [3].

Quote Request

Request a Quote for N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.